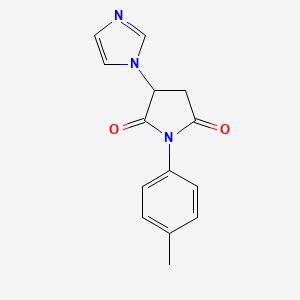

![molecular formula C25H30N2O2 B4023711 N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide](/img/structure/B4023711.png)

N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide involves multiple steps, including condensation, reduction, acetylation, and ethylation processes. For example, the improvement and synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved starting from m-nitro acetophenone and undergoing processes such as reduction, acetylation, and ethylation with an overall yield of 77% (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure analysis of related compounds shows a variety of interactions and conformations. For instance, in the structure of 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, the phenyl ring is inclined with respect to the furyl–triazolsulfanyl–acetamide unit, demonstrating complex molecular geometries and hydrogen-bonded frameworks (M. Zareef et al., 2008).

Applications De Recherche Scientifique

Chemistry and Synthetic Utility

N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, related to the chemical structure of interest, react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These compounds, in aqueous methanol, are hydrolyzed to the original diol, and under specific pH conditions, they undergo cleavage to yield benzoate and acetate esters. This indicates their utility as temporary protecting groups for vicinal diols, useful for indirect, selective benzoylation and acetylation under compatible conditions (Hanessian & Moralioglu, 1972).

Crystal Structure Analysis

The title compound, closely related to the chemical structure , demonstrates how molecular structures can vary significantly in their interactions and spatial arrangements. The phenyl ring's inclination with respect to the planar furyl–triazolsulfanyl–acetamide unit and the formation of dimers via intermolecular hydrogen bonds are notable. This provides insight into the potential structural dynamics and interactions of N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide (Zareef et al., 2008).

Synthesis and Structure of Derivatives

The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its transsilylation to produce various silylated derivatives showcases the synthetic versatility of compounds related to the chemical structure of interest. These derivatives' structural investigations suggest potential applications in material science and pharmacology (Nikonov et al., 2016).

Photochemical Reactions

The addition of 4-(N,N-dimethylamino)phenyl cation to norbornene resulting in various substituted phenylnorbornanes illustrates the reactive nature and potential applications of related compounds in synthetic organic chemistry. The formation of acetamides and ethers based on the solvent used highlights the importance of reaction conditions in determining product distribution (Mella et al., 2004).

Pharmaceutical Applications

2-acetamido-N-benzyl-2-(methoxyamino)acetamides, through their crystal structures, offer insights into molecular features likely responsible for anticonvulsant activities. This suggests potential therapeutic applications for N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide in drug development (Camerman et al., 2005).

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-20(28)27(19-22-11-13-24(14-12-22)26(2)3)16-15-23(25-10-7-17-29-25)18-21-8-5-4-6-9-21/h4-14,17,23H,15-16,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBFGINOSPXRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC=CO2)CC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4023644.png)

![5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023649.png)

![1-[2-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4023664.png)

![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4023666.png)

![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4023682.png)

![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)

![methyl [4-({4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4023689.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}ethyl phenylcarbamate](/img/structure/B4023702.png)